(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
Description
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-(3-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C11H19NOS/c1-4-13-7-6-12-10(3)11-9(2)5-8-14-11/h5,8,10,12H,4,6-7H2,1-3H3 |
InChI Key |
GZHVJUUUNQBZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=C(C=CS1)C |
Origin of Product |
United States |
Preparation Methods
Method Based on Bromination, Grignard Reaction, and Ammonolysis (CN101885720B)
This method is a robust industrially applicable route for synthesizing 2-thiophene ethylamine derivatives, adaptable to 3-methylthiophene analogues.
Step 1: Preparation of 2-Bromo-3-methylthiophene
- Reaction: Bromination of 3-methylthiophene at low temperature (-10 to 10 °C) using brominating agents such as bromine, N-bromosuccinimide, or pyridine hydrobromide salt.
- Solvents: Glacial acetic acid, ethylene dichloride, toluene, or acetonitrile.
- Conditions: Controlled addition over 2-6 hours, followed by layering, precipitation, and vacuum distillation at 45-47 °C under reduced pressure.
- Molar ratio: 3-methylthiophene to brominating agent = 1:2-3.
Step 2: Formation of Grignard Reagent and Reaction with Ethylene Oxide
- Reaction: 2-Bromo-3-methylthiophene reacts with magnesium chips in anhydrous solvents (toluene and tetrahydrofuran in 1:1 ratio) to form the Grignard reagent.
- Then: The Grignard reagent is reacted with ethylene oxide at low temperature (0-20 °C) to produce 2-(3-methylthiophen-2-yl)ethanol.
- Acidification: After reaction, acidify to pH < 1 with dilute sulfuric acid.
- Purification: Layering, precipitation, antioxidant addition, and vacuum distillation at 108-110 °C under reduced pressure.
- Molar ratios: Magnesium to 2-bromo-3-methylthiophene = 1:1-1.8; weight ratio of ethylene oxide to 2-bromo-3-methylthiophene = 0.2-0.5:1.
Step 3: Conversion to Amine via Esterification and Ammonolysis
- Esterification: 2-(3-methylthiophen-2-yl)ethanol reacts with benzene sulfonyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) and liquid alkali at 6 °C.
- Ammonolysis: The resulting intermediate is treated with liquefied ammonia and methyl alcohol at 30 °C under 0.6 MPa pressure for 6 hours.
- Work-up: After reaction, methyl alcohol is distilled off, the solution is acidified to pH 1.5 with dilute sulfuric acid, extracted with organic solvents, and purified by vacuum distillation at 100 °C under 2.24 kPa.
- Yields: Approximately 85% yield with 99.3% purity reported.
- Catalyst loading: Phase-transfer catalyst at 2% weight relative to 2-thiophene ethanol.
- Molar ratios: 2-thiophene ethanol to benzene sulfonyl chloride = 1:1.05; 2-thiophene ethanol to liquefied ammonia = 1:3; methyl alcohol consumption = 7 times the weight of 2-thiophene ethanol.
Summary Table:
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Bromination | 3-Methylthiophene + Br2/NBS, organic solvent | -10 to 10 | Atmospheric | N/A | N/A |
| Grignard + Ethylene Oxide | Mg chips, toluene/THF, ethylene oxide | 0 to 20 | Atmospheric | N/A | N/A |
| Esterification | Benzene sulfonyl chloride, phase-transfer catalyst | 6 | Atmospheric | N/A | N/A |
| Ammonolysis | Liquefied ammonia, methyl alcohol | 30 | 0.6 | 85.2 | 99.3 |
This method is advantageous for its mild conditions, cost-effectiveness, and industrial scalability without the use of toxic reducing agents.
Alternative Method Using Aziridine Addition and Deprotection (CN103373982A)
This method involves a two-step process with a protecting group strategy:
Step 1: Addition Reaction
- 3-Methylthiophene is activated at the 2-position (e.g., via metalation with magnesium bromide or lithium reagents).
- The activated thiophene reacts with N-protected aziridine in anhydrous, non-protic solvents to form N-(protecting group)-(2-(3-methylthiophen-2-yl)ethyl)amine.
- After reaction completion, water is added to quench, followed by organic solvent extraction and concentration.
Step 2: Deprotection and Hydrolysis
- The protected amine is hydrolyzed under alkaline conditions to remove the protecting group.
- The mixture is acidified and extracted to isolate the free 2-(3-methylthiophen-2-yl)ethylamine.
- This approach allows for selective amination and may improve yields or purity depending on protecting group choice.
This route is more applicable when sensitive functional groups are present or when regioselectivity is critical.
Other Reported Methods
Other synthetic routes for thiophene ethylamines include:
- Reduction of nitrothiophene derivatives (nitromethane method).
- Use of isopropyl chloracetate or thiophene acetonitrile intermediates.
- Reductive amination of thiophene aldehydes.
These methods often involve harsher conditions or more expensive reagents and are less favored industrially.
Analytical and Purification Techniques
- Vacuum distillation under reduced pressure is commonly used to purify intermediates and final products.
- Organic solvent extraction and phase separation are standard for removing impurities.
- Use of antioxidants during Grignard reaction workup prevents oxidation.
- Phase-transfer catalysts facilitate esterification under mild conditions.
- Purity is typically assessed by NMR spectroscopy and chromatography, with reported purities exceeding 99% for the final amine.
Summary and Recommendations
The most practical and industrially scalable preparation method for (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is the three-step sequence involving:
- Low-temperature bromination of 3-methylthiophene.
- Grignard reagent formation and reaction with ethylene oxide to yield the hydroxyethyl intermediate.
- Esterification followed by ammonolysis under pressurized ammonia and mild heating to produce the target amine.
This method balances cost, safety, and environmental considerations, achieving high yield and purity without using toxic reducing agents or expensive catalysts.
Alternative methods using aziridine addition and protecting group strategies offer selectivity advantages but may be more complex.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Scientific Research Applications
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Table 1: Molecular Characteristics of Selected Compounds
Key Observations :
Spectroscopic Characterization
Spectroscopic data from analogs (e.g., CAS 411213-85-9) suggest:
- ¹H NMR : Peaks for ethoxyethyl groups appear as triplets (δ ~3.4–3.6 ppm for OCH₂CH₂) and singlets for methyl groups (δ ~2.1–2.3 ppm) .
- ¹³C NMR : Resonances for thiophene carbons occur at δ ~125–140 ppm, while ethoxy carbons appear at δ ~60–70 ppm .
- MS : Molecular ion peaks (e.g., m/z 313.1680 in ) align with calculated masses for related compounds.
Table 2: Comparative Properties
Notes:
- Ethoxyethyl groups improve metabolic stability compared to shorter alkoxy chains .
Biological Activity
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an ethoxyethyl group and a thiophene derivative, which are known to influence its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.34 g/mol. The presence of the thiophene ring enhances its biological activity, making it a subject of interest for further research into its pharmacological applications.
Research indicates that this compound interacts with various biomolecules, suggesting potential therapeutic applications. Preliminary studies have focused on its binding affinity to specific receptors and enzymes, which may elucidate its mechanism of action. For instance, it has been suggested that the compound may modulate receptor activity, leading to diverse pharmacological effects .
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antimicrobial Screening : A series of ethyl derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited varying degrees of activity against E. coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated that modifications to the thiophene ring could enhance antimicrobial efficacy .
- Receptor Interaction Studies : Interaction studies involving this compound revealed potential binding to neurotransmitter receptors, which may influence physiological responses. These findings suggest a pathway for developing new pharmacological agents targeting neurological disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is helpful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine | Substituted with a 5-methyl thiophene | |
| N-(2-Ethoxyethyl)-1-(5-methylthiophen-2-yl)ethanamine | Ethoxy group substitution | |
| (2-Methoxyphenyl)(4-methylphenyl)methanamine | Multiple aromatic rings without thiophene |
This table highlights the variations in biological activity related to structural differences, emphasizing the importance of functional groups in determining pharmacological effects.
Q & A
Q. What are the optimal synthetic routes for (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methylthiophen-2-yl derivatives with 2-ethoxyethylamine under basic conditions (e.g., NaHCO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C can yield the target compound. Temperature and solvent choice critically affect side reactions: elevated temperatures may induce thiophene ring oxidation, while polar solvents enhance nucleophilicity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the amine product with >90% purity.
Q. How can the molecular structure of this compound be validated experimentally?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation. For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy is essential:
- ¹H NMR : Peaks at δ 6.8–7.2 ppm confirm aromatic thiophene protons.
- ¹³C NMR : Signals near δ 125–140 ppm indicate the thiophene ring, while δ 45–55 ppm corresponds to the ethoxyethyl chain . High-resolution mass spectrometry (HRMS) further confirms the molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₂₀NOS: 238.1264).
Q. What spectroscopic techniques are recommended for monitoring reaction progress?
Thin-layer chromatography (TLC) with UV visualization is ideal for real-time monitoring. Infrared (IR) spectroscopy identifies functional groups:
- N-H stretch : ~3300 cm⁻¹ (broad).
- C-O-C (ethoxy) : ~1100 cm⁻¹.
- Thiophene ring vibrations : ~700–800 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:
- Reproducibility checks : Repeat assays under standardized conditions (e.g., PBS buffer, 37°C).
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
- Positive controls : Compare with structurally similar amines (e.g., fluorophenyl derivatives) to contextualize activity .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are key. For example:
- Target selection : Prioritize receptors with known affinity for thiophene-containing ligands (e.g., serotonin receptors).
- Binding affinity : Dock the compound into the receptor’s active site (PDB ID: 5-HT₂A) and calculate ΔG values.
- QSAR models : Use descriptors like logP and polar surface area to predict bioavailability .
Q. How can enantiomeric purity be ensured if the compound has chiral centers?
Chiral chromatography (Chiralpak IA column, hexane/isopropanol) separates enantiomers. Circular dichroism (CD) spectroscopy or chiral shift reagents in NMR (e.g., Eu(hfc)₃) confirm enantiomeric excess (>99% for pharmacological studies) .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating neuropharmacological potential?
- Receptor binding assays : Radioligand competition (³H-ketanserin for 5-HT₂A receptors).
- Functional assays : Measure cAMP levels (ELISA) in HEK293 cells expressing target receptors.
- Toxicity : MTT assay in neuronal cell lines (IC₅₀ > 100 μM indicates low cytotoxicity) .
Q. How should researchers design stability studies under varying pH and temperature?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal stability : Heat samples to 40–60°C and analyze by TGA/DSC. Thiophene derivatives typically degrade above 150°C .
Environmental & Safety Considerations
Q. What protocols mitigate environmental risks during disposal?
Follow ECHA guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
